1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine
Description
1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine is a complex organic compound that features a pyrazole ring substituted with a morpholine group and a methyl group
Properties
IUPAC Name |
[1-methyl-5-(morpholin-4-ylmethyl)pyrazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-13-10(9(6-11)7-12-13)8-14-2-4-15-5-3-14/h7H,2-6,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJTVIXOBGDCQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine typically involves the reaction of 1-methyl-1H-pyrazole with morpholine and formaldehyde under controlled conditions. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures, usually around 60°C. The product is then isolated by precipitation and recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrazole derivatives with various alkyl or aryl groups.
Scientific Research Applications
Biological Applications
1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine has shown promising potential in various therapeutic areas:
Antiviral and Anticancer Activities:
Research indicates that this compound may act as a biochemical probe, interacting with specific molecular targets within biological systems. Its mechanism of action likely involves binding to enzymes or receptors, which can influence their activity and lead to diverse biological effects .
Case Studies:
Several studies have documented the compound's efficacy in inhibiting viral replication and cancer cell proliferation. For instance, investigations have highlighted its potential as an antiviral agent against specific viral strains, as well as its ability to induce apoptosis in cancer cells through targeted enzymatic pathways.
Industrial Applications
In industrial settings, the synthesis of 1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine is optimized for yield and purity. Techniques such as continuous flow reactors and automated systems are employed to ensure consistent quality during production. The compound's unique properties make it valuable not only in pharmaceuticals but also in agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-[5-(morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]methanamine
- N-Methyl-1-[5-methyl-4-(morpholin-4-ylmethyl)isoxazol-3-yl]methanamine
Uniqueness
1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine is a complex organic compound featuring a pyrazole ring substituted with a morpholine group and a methyl group. Its molecular formula is CHNO, with a molecular weight of approximately 234.3 g/mol. This unique structure contributes to its potential biological activities, particularly in therapeutic applications.
The compound can undergo various chemical transformations, as summarized in the table below:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Acidic medium |
| Reduction | Sodium borohydride | Methanol |
| Substitution | Alkyl halides | Presence of a base (e.g., NaOH) |
Anticancer Properties
Recent studies have indicated that compounds containing the pyrazole structure, including 1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine, exhibit significant anticancer activity. Research has shown that these compounds can inhibit the growth of various cancer cell types, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers .
A study focusing on pyrazole derivatives revealed that they could effectively inhibit cancer cell proliferation through mechanisms involving the modulation of specific enzymes and receptors . For instance, compounds similar to 1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine have been noted for their efficacy against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
The mechanism by which 1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine exerts its biological effects likely involves binding to specific enzymes or receptors within the biological systems. This interaction can alter enzyme activity or receptor signaling pathways, leading to various biological effects such as apoptosis in cancer cells or modulation of inflammatory responses .
Anti-inflammatory and Antimicrobial Activities
In addition to its anticancer properties, pyrazole derivatives have also demonstrated anti-inflammatory and antimicrobial activities. For example, some studies have highlighted their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are critical in inflammatory responses . Furthermore, certain derivatives have shown promise against various bacterial strains, suggesting potential applications in antimicrobial therapy .
Case Studies and Research Findings
Several case studies have explored the biological activity of pyrazole derivatives:
- Antitumor Activity : A study evaluated the antitumor effects of various pyrazole derivatives on different cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through specific signaling pathways .
- Inflammatory Response Modulation : Another study investigated the anti-inflammatory effects of pyrazole compounds in a model of lipopolysaccharide (LPS)-induced inflammation. The findings showed that these compounds could effectively reduce inflammation markers in vitro .
- Antimicrobial Efficacy : Research on the antimicrobial properties of pyrazole derivatives revealed that several compounds exhibited strong inhibitory effects against pathogenic bacteria and fungi, suggesting their potential as new antimicrobial agents .
Q & A
Q. What are the common synthetic routes for preparing 1-{1-methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or ketones, followed by functionalization. For example:
- Cyclization : Reacting 1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl hydrazide with morpholine derivatives under reflux conditions (e.g., POCl₃ at 120°C) .
- Morpholine incorporation : Refluxing intermediates with morpholine and formaldehyde in ethanol to introduce the morpholinylmethyl group .
Yield optimization requires precise stoichiometry, temperature control, and catalyst selection. For instance, excess morpholine or prolonged reaction times may lead to byproducts.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR : ¹H and ¹³C NMR (400–500 MHz in CDCl₃) identify substituent patterns. Key signals include δ ~2.5–3.5 ppm for morpholine protons and δ ~7.0–8.0 ppm for pyrazole protons .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain. For example, hydrogen bonding between the methanamine group and morpholine oxygen can stabilize the lattice .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for research applications?
Methodological Answer:
- Solubility : The compound is polar due to the morpholine and methanamine groups, favoring solubility in DMSO or ethanol. Adjusting pH (e.g., HCl salt formation) enhances aqueous solubility .
- Stability : Susceptible to oxidation at the pyrazole ring; storage under inert atmosphere (N₂/Ar) at –20°C is recommended. Stability assays (HPLC or TGA) monitor degradation under varying conditions .
Advanced Research Questions
Q. How to design experiments to study structure-activity relationships (SAR) involving the morpholine and pyrazole moieties?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified morpholine (e.g., thiomorpholine) or pyrazole substituents (e.g., nitro, halogen). Assess bioactivity (e.g., antimicrobial IC₅₀) to identify critical functional groups .
- Computational docking : Use tools like AutoDock Vina to model interactions with targets (e.g., enzymes). Validate predictions with mutagenesis studies or binding assays .
Q. What computational methods predict the compound’s pharmacokinetic behavior, and how are these validated experimentally?
Methodological Answer:
- ADME prediction : Tools like ACD/Labs Percepta estimate logP (lipophilicity) and CYP450 metabolism. For example, the morpholine group may reduce BBB penetration due to high polarity .
- Validation : Compare in silico predictions with in vitro assays (e.g., Caco-2 permeability or microsomal stability). Discrepancies may arise from unaccounted protein binding or active transport .
Q. How can researchers address contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
- Standardization : Use identical assay conditions (e.g., cell lines, incubation time). For example, discrepancies in antimicrobial activity may stem from differing bacterial strains or inoculum sizes .
- Data normalization : Express activity relative to positive controls (e.g., ciprofloxacin for antibiotics). Statistical tools (ANOVA or Bland-Altman plots) quantify variability .
Q. What strategies optimize crystallization for X-ray diffraction studies of this compound?
Methodological Answer:
- Solvent screening : Use vapor diffusion (e.g., methanol/water mixtures) to grow single crystals. Morpholine’s hydrogen-bonding capacity aids lattice formation .
- Cryoprotection : Soak crystals in glycerol-containing solutions to prevent ice formation during data collection. SHELXL refinement resolves disorder in flexible side chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
